7-Chloro-3-iodoimidazo[1,2-b]pyridazine - 1383481-13-7

7-Chloro-3-iodoimidazo[1,2-b]pyridazine

Catalog Number: EVT-3237691
CAS Number: 1383481-13-7
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Halogenation of Imidazo[1,2-b]pyridazines: Direct halogenation of pre-formed imidazo[1,2-b]pyridazines could be a viable strategy []. The position of halogenation would likely be influenced by the reaction conditions and the nature of existing substituents.
  • Multi-step Synthesis from Pyridazine Precursors: Starting from commercially available pyridazine derivatives, a multi-step synthesis could be envisioned. This could involve the introduction of the imidazole ring followed by selective halogenation at the desired positions [].
Chemical Reactions Analysis
  • Metal-Catalyzed Cross-Coupling Reactions: Both the chlorine and iodine substituents are potential partners in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Negishi couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups, expanding the structural diversity and potentially influencing biological activity [].
  • Nucleophilic Substitution Reactions: The chlorine and iodine substituents could also participate in nucleophilic aromatic substitution reactions (SNAr). This opens avenues for introducing a variety of nucleophiles, including amines, alkoxides, and thiols, further functionalizing the imidazo[1,2-b]pyridazine core [].

6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine

Compound Description: This compound was developed as part of research exploring 3-nitroimidazo[1,2-b]pyridazine as a new class of antikinetoplastid agents. [] While it demonstrated good activity against the trypomastigote blood stream form of T. b. brucei (EC50 = 0.38 µM), it suffered from poor solubility, limiting its effectiveness against L. infantum and L. donovani. []

Relevance: This compound shares the core imidazo[1,2-b]pyridazine structure with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. The difference lies in the substitution pattern: a nitro group at position 3 and a (phenylsulfonyl)methyl group at position 2, compared to the chlorine and iodine substituents at positions 7 and 3, respectively, in the target compound. This highlights the exploration of diverse substituents on the imidazo[1,2-b]pyridazine core for antiparasitic activity. []

6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine

Compound Description: This compound, characterized by X-ray diffraction, contains a pyridazine nucleus, a structural element frequently found in compounds exhibiting biological activity. [] The compound was synthesized and investigated for its antioxidant properties through DFT calculations and molecular docking studies. []

Relevance: Although not directly containing the imidazo[1,2-b]pyridazine core, this compound is relevant due to the presence of the pyridazine ring, which is a key component of the 7-Chloro-3-iodoimidazo[1,2-b]pyridazine structure. [] This compound exemplifies how modifications around the pyridazine moiety can lead to diverse biological activities, in this case, antioxidant properties. []

6-Chloro-3-ethyl-2-(2-thiazol-2-yl-imidazol-1-ylmethyl)-imidazo[1,2-b]pyridazine

Compound Description: This compound belongs to a group of heteroaryl-substituted imidazopyridazines that exhibit high selectivity and affinity for the benzodiazepine site of GABAA receptors. [] These compounds, including the example given, are investigated for their potential in treating central nervous system (CNS) disorders. []

Relevance: This compound is highly relevant as it shares the core structure of 7-Chloro-3-iodoimidazo[1,2-b]pyridazine. [] The key difference lies in the substituents at positions 2 and 3, where this compound features an ethyl and a complex 2-(2-thiazol-2-yl-imidazol-1-ylmethyl) group, respectively. [] This comparison underscores how subtle changes to the substituents can significantly impact the biological activity and target specificity of imidazo[1,2-b]pyridazine derivatives. []

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

Compound Description: MTIP is a potent antagonist of corticotropin-releasing factor receptor 1 (CRF1), showing sub-nanomolar affinities for both rat and human CRF1. [] It exhibits good oral bioavailability (91.1%) and effectively reverses alcohol withdrawal-induced anxiety in rats. [] Notably, MTIP demonstrates a reduced volume of distribution and clearance compared to other CRF1 antagonists, making it a promising candidate for treating alcohol dependence. []

Relevance: MTIP shares the core imidazo[1,2-b]pyridazine structure with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, albeit with different substituents. [] This highlights the versatility of the imidazo[1,2-b]pyridazine scaffold in developing compounds with varying pharmacological profiles, ranging from antiparasitic to CRF1 antagonist activities. []

6-Chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

Compound Description: This specific derivative is part of a series of 6-chloro-3-methoxy (and ethoxy)-2-phenyl imidazo[1,2-b]pyridazines synthesized and tested for their central nervous system activity. [] The compound exhibits affinity for the benzodiazepine binding site. []

Relevance: This compound shares the 6-chloroimidazo[1,2-b]pyridazine core with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, differing in the substituent at position 3 (methoxy instead of iodo). [] The presence of different halogens at position 7 (chlorine vs. iodine) further emphasizes the potential for modifications at this position. [] This comparison highlights the impact of even subtle structural modifications on the biological activity of these compounds. []

6-Chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-Chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine

Compound Description: These two compounds belong to a series of substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines evaluated for antiviral activity. [] Notably, both compounds demonstrated potent inhibition of human cytomegalovirus replication in vitro. []

Relevance: These compounds share the core imidazo[1,2-b]pyridazine structure with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, highlighting the importance of the 6-chloro substituent for antiviral activity. [] The variations in the position of the methyl group and the nature of the substituent at position 3 demonstrate the potential for structural modifications in exploring antiviral properties within this class of compounds. []

3-Acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine (9)

Compound Description: This compound is a selective ligand for mitochondrial benzodiazepine receptors (PBR). [] It shows a significant preference for PBR over central benzodiazepine receptors (BZR), with an IC50 of 2.8 nM for PBR and no displacement from BZR at 1000 nM. []

Relevance: While sharing the 6-chloroimidazo[1,2-b]pyridazine core with 7-Chloro-3-iodoimidazo[1,2-b]pyridazine, this compound has distinct substituents at positions 2 and 3. [] The biphenyl group at position 2 and the acetamidomethyl group at position 3 in this compound, compared to the iodine at position 3 in the target compound, indicate that these positions tolerate a wide range of substituents, potentially leading to compounds with selective binding profiles. []

Properties

CAS Number

1383481-13-7

Product Name

7-Chloro-3-iodoimidazo[1,2-b]pyridazine

IUPAC Name

7-chloro-3-iodoimidazo[1,2-b]pyridazine

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

InChI

InChI=1S/C6H3ClIN3/c7-4-1-6-9-3-5(8)11(6)10-2-4/h1-3H

InChI Key

VNNGLAHFEULQGK-UHFFFAOYSA-N

SMILES

C1=C(C=NN2C1=NC=C2I)Cl

Canonical SMILES

C1=C(C=NN2C1=NC=C2I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.